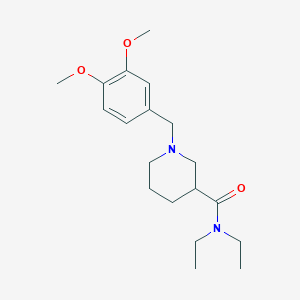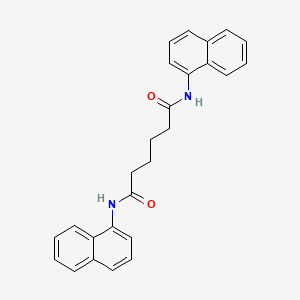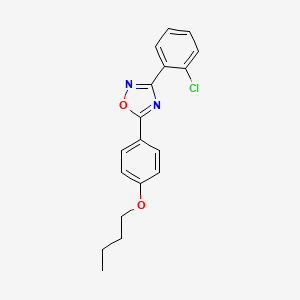
N-1-adamantyl-1-ethyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-adamantyl-1-ethyl-4-piperidinamine (AEPD) is a chemical compound that belongs to the class of adamantylamines. It is a chiral compound with a molecular weight of 279.43 g/mol and a molecular formula of C18H28N. AEPD has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
N-1-adamantyl-1-ethyl-4-piperidinamine exerts its neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant genes. N-1-adamantyl-1-ethyl-4-piperidinamine has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting neurons from oxidative damage.
Biochemical and Physiological Effects:
N-1-adamantyl-1-ethyl-4-piperidinamine has been shown to have several biochemical and physiological effects. It can improve mitochondrial function, increase ATP production, and enhance the activity of the electron transport chain. N-1-adamantyl-1-ethyl-4-piperidinamine can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-1-adamantyl-1-ethyl-4-piperidinamine has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
N-1-adamantyl-1-ethyl-4-piperidinamine has several advantages for use in lab experiments. It is a stable and easily synthesizable compound, and its effects on neuronal function and oxidative stress can be easily measured using various assays. However, N-1-adamantyl-1-ethyl-4-piperidinamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-1-adamantyl-1-ethyl-4-piperidinamine. One potential application is in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. N-1-adamantyl-1-ethyl-4-piperidinamine could also be investigated for its potential use in the prevention of age-related cognitive decline. Additionally, N-1-adamantyl-1-ethyl-4-piperidinamine could be studied for its potential use as a neuroprotective agent in traumatic brain injury and stroke. Further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-1-adamantyl-1-ethyl-4-piperidinamine and its potential therapeutic applications.
合成法
The synthesis of N-1-adamantyl-1-ethyl-4-piperidinamine involves the reaction between 1-adamantanecarboxylic acid and ethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-1-adamantyl-1-ethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress. N-1-adamantyl-1-ethyl-4-piperidinamine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(1-adamantyl)-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-2-19-5-3-16(4-6-19)18-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,18H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJPTTBCNGLTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)

![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)

![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)


![ethyl 3-[2-(3-fluorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4921871.png)

![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)